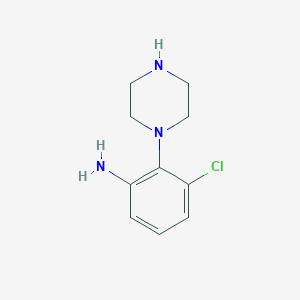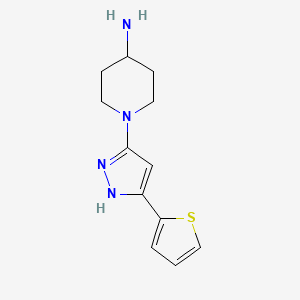
1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine is a compound that features a unique structure combining a thiophene ring, a pyrazole ring, and a piperidine ring
準備方法
The synthesis of 1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone.
Thiophene Substitution: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Piperidine Introduction: The final step involves the formation of the piperidine ring, which can be achieved through a reductive amination reaction.
Industrial production methods would likely optimize these steps to ensure high yield and purity, possibly involving continuous flow chemistry techniques to enhance efficiency and scalability.
化学反応の分析
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any double bonds or nitro groups present.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Materials Science: The unique electronic properties of the thiophene and pyrazole rings make this compound suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It can be used as a probe to study various biological pathways, particularly those involving oxidative stress and inflammation.
作用機序
The mechanism of action of 1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The piperidine ring can interact with neurotransmitter receptors, potentially modulating neuronal activity.
類似化合物との比較
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-4-amine can be compared with other similar compounds, such as:
1-(Thiophen-2-ylmethyl)piperidin-4-amine: This compound lacks the pyrazole ring, which may result in different electronic properties and biological activities.
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)ethanamine: This compound has an ethanamine group instead of a piperidine ring, which may affect its interaction with biological targets.
The uniqueness of this compound lies in its combination of the thiophene, pyrazole, and piperidine rings, which confer distinct electronic and biological properties.
特性
分子式 |
C12H16N4S |
|---|---|
分子量 |
248.35 g/mol |
IUPAC名 |
1-(5-thiophen-2-yl-1H-pyrazol-3-yl)piperidin-4-amine |
InChI |
InChI=1S/C12H16N4S/c13-9-3-5-16(6-4-9)12-8-10(14-15-12)11-2-1-7-17-11/h1-2,7-9H,3-6,13H2,(H,14,15) |
InChIキー |
LQUDSBGNNFBMPG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N)C2=NNC(=C2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


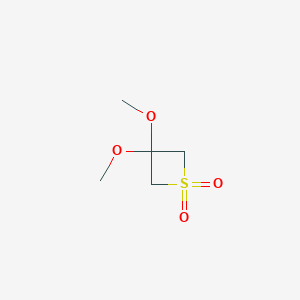
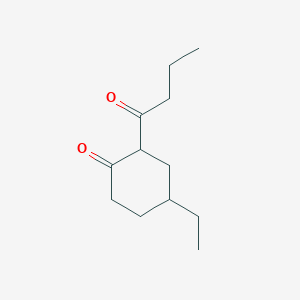
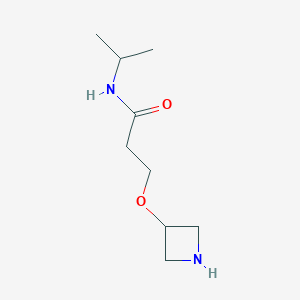
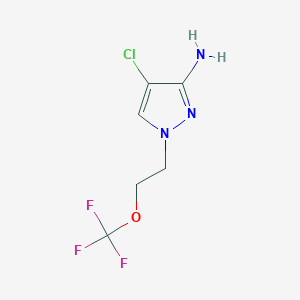
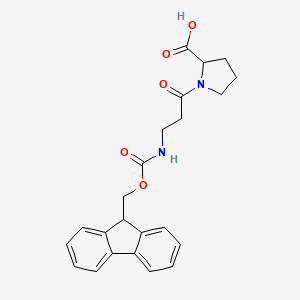


![8,16-Bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B15327452.png)
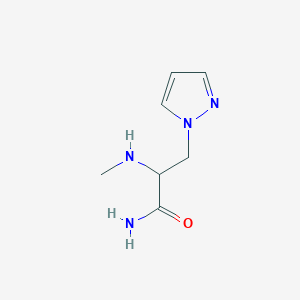


![[(3aR,4R,5R,6aS)-4-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15327491.png)

